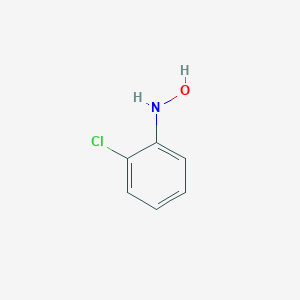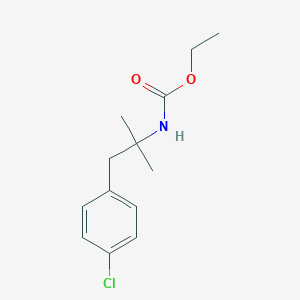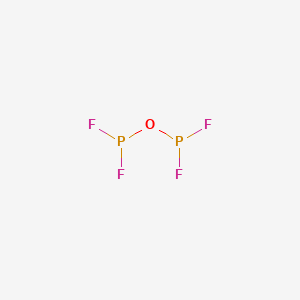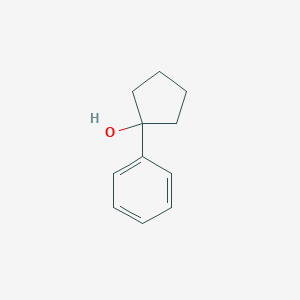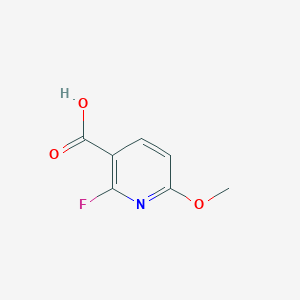![molecular formula C9H8N2O4 B087966 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-32-2](/img/structure/B87966.png)
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one, also known as HMI-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazoles and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemische Und Physiologische Effekte
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neuronal death. In addition, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is to explore its potential as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one and its effects on various signaling pathways.
Synthesemethoden
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one can be synthesized using various methods, including the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a base. Another method involves the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a catalyst. Both methods result in the formation of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one with good yields.
Wissenschaftliche Forschungsanwendungen
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and neurodegenerative diseases. In cancer research, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In neuroprotection, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to protect neurons from oxidative stress and prevent neuronal death. In neurodegenerative diseases, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14532-32-2 |
|---|---|
Produktname |
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one |
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3 |
InChI-Schlüssel |
MQOVAKQJAKULLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Kanonische SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Andere CAS-Nummern |
14532-32-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



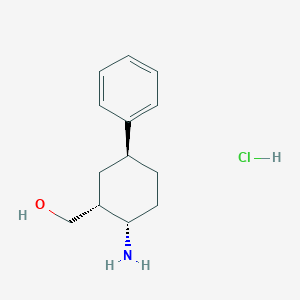
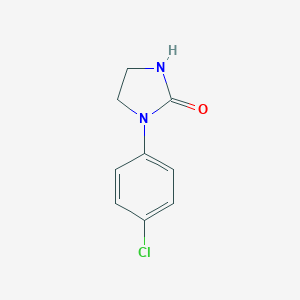
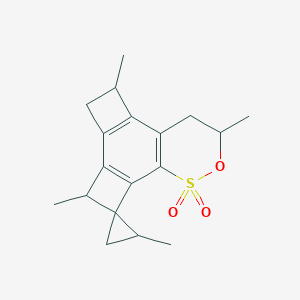
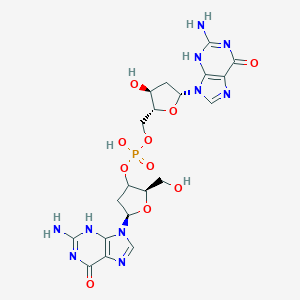

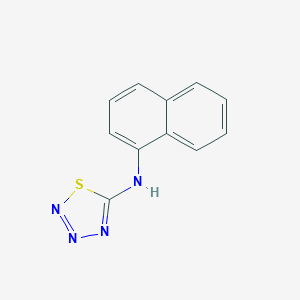
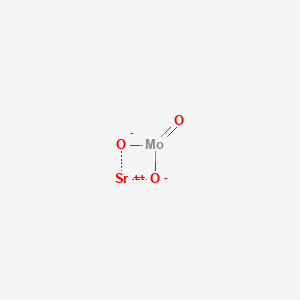
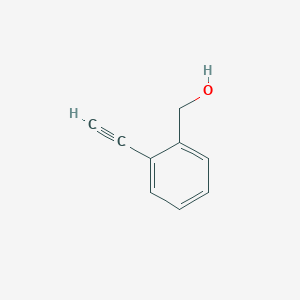
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
